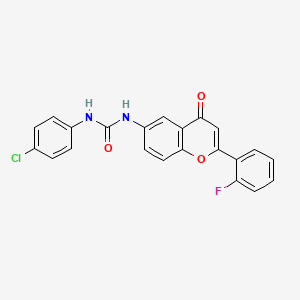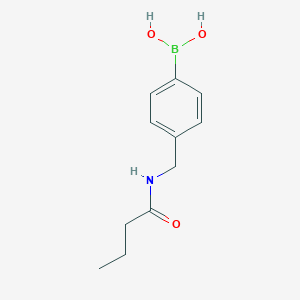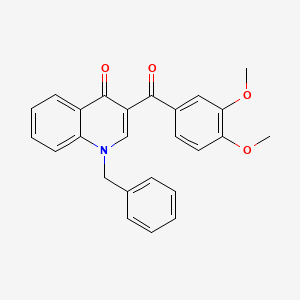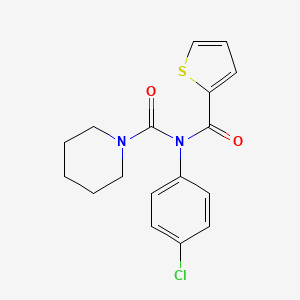
1-(4-Chlorophenyl)-4-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butane-1,4-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CCT137690 and is a potent inhibitor of the protein kinases CHK1 and CHK2. These kinases are involved in the regulation of the cell cycle and DNA damage response pathways, making CCT137690 a promising tool for studying these processes.
Applications De Recherche Scientifique
Tautomery and Acid-Base Properties
- The study of the structural, tautomeric, and acid-base properties of similar compounds (like 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione) using spectroscopies and potentiometry provides insight into the behavior of such compounds in solution. Such studies are essential for understanding the chemical properties and potential applications of these compounds in various fields including material science and pharmaceuticals (Mahmudov et al., 2011).
Formation of 1,2-Dioxanes
- Research on the reactions of similar compounds (like 1,1-diphenylethene) with manganese(III) to form 1,2-dioxanes reveals important synthetic pathways. Such studies contribute to the development of new synthetic methods for creating complex organic compounds, which can be useful in creating new materials or drugs (Nishino et al., 1991).
Synthesis of Substituted Furans and Related Derivatives
- The synthesis of 3-methylthio-substituted furans and related derivatives from compounds like 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione highlights the potential for creating novel organic molecules. These findings are significant for developing new pharmaceuticals or materials with unique properties (Yin et al., 2008).
Nanomorphology Control in Solar Cells
- Studies on controlling the nanomorphology of the active layer in solar cells using high boiling-point solvents demonstrate applications in renewable energy technology. Research in this area contributes to the development of more efficient and cost-effective solar cells (Aïch et al., 2012).
Photo Redox Mediated Synthesis
- Research on the photo redox mediated synthesis of 1,4-diphenyl substituted butane 1,4-dione, an important compound in heterocyclic and natural product chemistry, opens up new avenues in the field of organic synthesis. This method is economical and scalable, which is crucial for industrial applications (Das et al., 2016).
CC Bond Cleavage in Arylhydrazones
- Studies on the regioselective carbon-carbon bond cleavage in arylhydrazones of similar compounds (like 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones) contribute to the understanding of reaction mechanisms in organic chemistry. This knowledge is vital for the design of new synthetic routes in pharmaceuticals and material science (Solhnejad et al., 2013).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(7-thiophen-2-yl-1,4-thiazepan-4-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S2/c20-15-5-3-14(4-6-15)16(22)7-8-19(23)21-10-9-18(25-13-11-21)17-2-1-12-24-17/h1-6,12,18H,7-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNBGKNNVKBZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butane-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

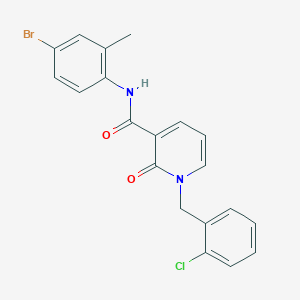
![3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2374633.png)
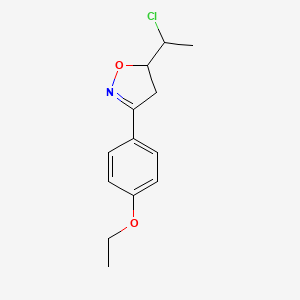
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2374635.png)

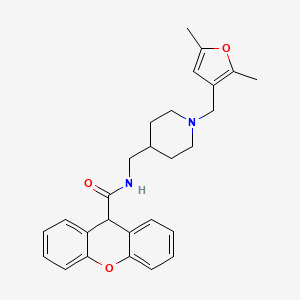

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
